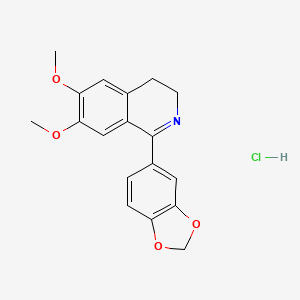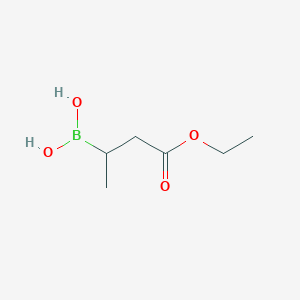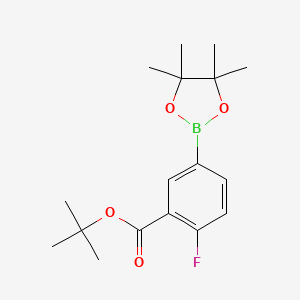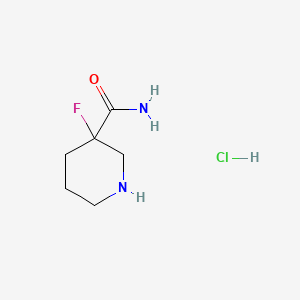
3-Ethynyl-3-methylthietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-methylthietane is an organic compound with the molecular formula C6H8S It is a member of the thietane family, which are four-membered ring compounds containing sulfur This compound is characterized by the presence of an ethynyl group (C≡CH) and a methyl group (CH3) attached to the thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thietanes.
Substitution: Various substituted thietanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3-methylthietane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynyl-3-methyloxetane: Similar structure but with an oxygen atom instead of sulfur.
3-Ethynyl-3-methylthiirane: A three-membered ring analog with sulfur.
3-Ethynyl-3-methylthiolane: A five-membered ring analog with sulfur.
Uniqueness
3-Ethynyl-3-methylthietane is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties. The presence of the ethynyl group also adds to its reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C6H8S |
|---|---|
Molekulargewicht |
112.19 g/mol |
IUPAC-Name |
3-ethynyl-3-methylthietane |
InChI |
InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
InChI-Schlüssel |
GQEDLRMVYQNTHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
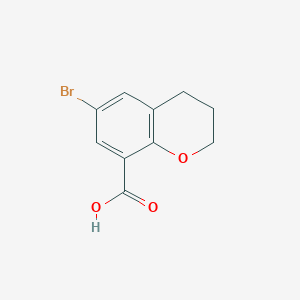
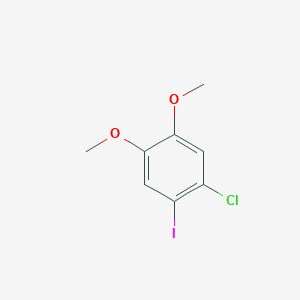
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)

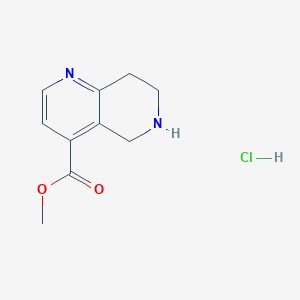
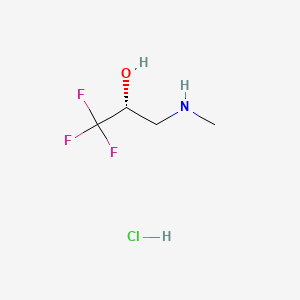
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

